molecular formula C15H17NO3 B12102582 4-Benzyl-3-(2-methylbut-3-enoyl)-1,3-oxazolidin-2-one

4-Benzyl-3-(2-methylbut-3-enoyl)-1,3-oxazolidin-2-one

Cat. No.: B12102582
M. Wt: 259.30 g/mol
InChI Key: FFKHSXSLOYGVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. This particular compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-phenylglycinol with ®-2-methylbut-3-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate undergoes cyclization to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative methods such as microwave-assisted synthesis have been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone N-oxides.

    Reduction: Reduction reactions can convert the oxazolidinone to amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential antibacterial activity against various strains of bacteria.

    Medicine: Explored for its potential use in developing new antibiotics and other therapeutic agents.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The oxazolidinone ring provides a rigid framework that helps in the selective formation of one enantiomer over the other. This selectivity is crucial in the synthesis of pharmaceuticals where the biological activity of the compound is often dependent on its chirality .

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyl-3-((S)-2-methylbut-3-enoyl)oxazolidin-2-one: The enantiomer of the compound with similar properties but opposite chirality.

    Linezolid: An oxazolidinone antibiotic with a different substitution pattern but similar core structure.

    Tedizolid: Another oxazolidinone antibiotic with enhanced activity and a different substitution pattern.

Uniqueness

®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one is unique due to its specific chiral configuration and its application as a chiral auxiliary in asymmetric synthesis. Its ability to control the stereochemistry of reactions makes it valuable in the production of enantiomerically pure pharmaceuticals .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-benzyl-3-(2-methylbut-3-enoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H17NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3

InChI Key

FFKHSXSLOYGVQT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.